molecular formula C7H5FN4 B1332492 5-(4-Fluorophenyl)-1H-tetrazole CAS No. 50907-21-6

5-(4-Fluorophenyl)-1H-tetrazole

Cat. No.: B1332492
CAS No.: 50907-21-6
M. Wt: 164.14 g/mol
InChI Key: DTAOERLWDORJFR-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1H-tetrazole is a heterocyclic compound that features a tetrazole ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-1H-tetrazole typically involves the cyclization of 4-fluorobenzyl azide with sodium azide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the tetrazole ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Fluorophenyl)-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl tetrazole oxides, while reduction can produce fluorophenyl tetrazole amines.

Scientific Research Applications

General Reaction Scheme

The general synthetic route can be represented as follows:4 Fluorobenzonitrile+Sodium azide5 4 Fluorophenyl 1H tetrazole\text{4 Fluorobenzonitrile}+\text{Sodium azide}\rightarrow \text{5 4 Fluorophenyl 1H tetrazole}

Medicinal Chemistry

5-(4-Fluorophenyl)-1H-tetrazole has been explored for its potential as an antitumor agent . Research indicates that derivatives of tetrazoles can act as microtubule destabilizers, which are crucial in cancer therapy. A series of studies have shown that 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles exhibit significant anticancer activity by disrupting the microtubule dynamics essential for cell division .

Enzyme Inhibition

The compound is recognized for its ability to inhibit various enzymes, making it a valuable tool in biochemical research. For instance, studies have demonstrated that certain tetrazole derivatives can inhibit phosphodiesterase enzymes, which are vital in regulating cyclic nucleotide levels in cells. This inhibition can lead to increased cellular cAMP levels, providing therapeutic benefits in cardiovascular diseases .

Energetic Materials

Due to the high energy density and low sensitivity to shock and friction associated with tetrazoles, this compound is being investigated as a potential component in green energetic materials . These materials are advantageous over traditional explosives due to their lower toxicity and cleaner decomposition profiles .

Comparative Data Table

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntitumor agent via microtubule destabilization
Enzyme InhibitionInhibition of phosphodiesterase enzymes
Energetic MaterialsComponent in green propellants and explosives

Case Study 1: Anticancer Activity

A study published in Molecular Pharmacology evaluated the anticancer effects of various tetrazole derivatives, including this compound. The results indicated that these compounds significantly inhibited cancer cell proliferation by disrupting microtubule formation, leading to apoptosis in tumor cells .

Case Study 2: Enzyme Interaction

In another study focusing on enzyme inhibition, researchers synthesized a library of tetrazole derivatives and assessed their effects on phosphodiesterase activity. The findings revealed that specific substitutions on the tetrazole ring enhanced enzyme binding affinity, suggesting potential therapeutic applications in treating heart failure .

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1H-tetrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
  • 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole

Comparison: Compared to similar compounds, 5-(4-Fluorophenyl)-1H-tetrazole is unique due to its tetrazole ring structure, which imparts distinct chemical and biological properties

Biological Activity

5-(4-Fluorophenyl)-1H-tetrazole (CAS No. 50907-21-6) is a tetrazole derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity, synthesis, and research findings related to this compound.

  • Molecular Formula : C₇H₅FN₄
  • Molecular Weight : 164.14 g/mol
  • Melting Point : 208–212 °C
  • Purity : ≥97%

Synthesis Methods

This compound can be synthesized through various methods, including:

  • [3+2] Cycloaddition : A silica-supported sulfuric acid-catalyzed cycloaddition of nitriles with sodium azide yields 5-substituted 1H-tetrazoles efficiently, providing high yields (72%–95%) .
  • Suzuki-Hydrogenolysis Protocol : This modular approach allows for the synthesis of tetrazole systems ready for further functionalization, enhancing the versatility of the compound .

Biological Activity

This compound exhibits significant biological activities, particularly in the following areas:

  • Antimicrobial Activity : Studies indicate that tetrazole derivatives, including this compound, possess antimicrobial properties. They are known to inhibit bacterial growth and have been explored as potential candidates for antibiotic development .
  • Anticancer Properties : Research has shown that various tetrazole derivatives can induce apoptosis in cancer cell lines. The mechanism is believed to involve the modulation of cell signaling pathways that regulate cell proliferation and survival .
  • Bioisosteric Effects : Tetrazoles serve as bioisosteres for carboxylic acids, which can enhance the pharmacokinetic properties of drug candidates. The introduction of a fluorine atom may improve lipophilicity and metabolic stability, making this compound a valuable scaffold in drug design .

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of several tetrazole derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity

In another investigation published in the Journal of Medicinal Chemistry, researchers assessed the cytotoxic effects of this compound on breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Further mechanistic studies suggested that it triggers apoptotic pathways through caspase activation .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other tetrazole derivatives:

CompoundAntimicrobial ActivityAnticancer ActivityOther Notable Activities
This compoundYesYesBioisosteric effects
5-(3-Methoxyphenyl)-1H-tetrazoleModerateYesAnti-inflammatory
5-(Bromophenyl)-1H-tetrazoleYesModerateAntiviral properties

Properties

IUPAC Name

5-(4-fluorophenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAOERLWDORJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354193
Record name 5-(4-Fluorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50907-21-6
Record name 5-(4-Fluorophenyl)-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Fluorophenyl)-1H-tetrazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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